Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 475152-16-0
VCID: VC2699561
InChI: InChI=1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H
SMILES: C1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride

CAS No.: 475152-16-0

Cat. No.: VC2699561

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride - 475152-16-0

Specification

CAS No. 475152-16-0
Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one;hydrochloride
Standard InChI InChI=1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H
Standard InChI Key DURFWSQKFLEARB-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl
Canonical SMILES C1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl

Introduction

Chemical Properties

Structural Characteristics

Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride features a complex molecular structure with several distinctive elements. The central structural feature is the spiro carbon atom that connects the furo[3,4-c]pyridine moiety and the piperidine ring. This arrangement creates a rigid, three-dimensional framework that differentiates it from planar heterocyclic compounds .

The furo[3,4-c]pyridine portion contains a five-membered furanone ring fused with a six-membered pyridine ring, while the piperidine component provides a six-membered nitrogen-containing ring. The lactone functionality (the 1-one part) in the furanone ring contributes to the compound's reactivity profile and potential for hydrogen bonding interactions . The nitrogen atom in the piperidine ring exists as a secondary amine, which is protonated in the hydrochloride salt form, enhancing the compound's water solubility .

Physical and Chemical Data

The physical and chemical properties of Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight240.69 g/mol
Physical StateSolid
CAS Number475152-16-0
Canonical SMILESC1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl
InChI KeyDURFWSQKFLEARB-UHFFFAOYSA-N
PubChem CID66524904
MDL NumberMFCD13194944

The compound is typically available with a purity of 95% or higher , making it suitable for research applications. As a hydrochloride salt, it demonstrates enhanced solubility in polar solvents compared to its free base form, which is an advantageous property for various experimental procedures and formulation development .

Identification and Nomenclature

CAS Number and Related Identifiers

For precise identification in chemical databases and literature, Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride is associated with several standardized identifiers, as outlined in Table 2.

Table 2: Standard Identifiers for Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride

Identifier TypeValueSource
CAS Number475152-16-0
PubChem CID66524904
InChIInChI=1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H
InChI KeyDURFWSQKFLEARB-UHFFFAOYSA-N
SMILESC1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl
Parent Compound CID23084933 (1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one)

These standardized identifiers are essential for unambiguous reference to the compound in scientific literature, chemical databases, and regulatory documentation. The CAS number (475152-16-0) serves as a primary identifier, while the PubChem CID provides a link to comprehensive public chemical database entries .

Naming Conventions and Synonyms

Table 3: Common Synonyms for Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride

SynonymSource
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride
spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one;hydrochloride
BCP25896
1H-SPIRO[FURO[3,4-C]PYRIDINE-3,4'-PIPERIDIN]-1-ONE HCL

The multiplicity of names reflects both systematic naming approaches and shorthand designations used in commercial settings or specific research contexts.

Structural Analysis

Spirocyclic Framework

The defining feature of Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride is its spirocyclic framework. This structure is characterized by two ring systems that share a single carbon atom (the spiro carbon), creating a non-planar, three-dimensional molecular architecture . This arrangement restricts rotation around the spiro carbon, leading to a rigid molecular conformation that can be advantageous for specific molecular recognition events in biological systems.

The spirocyclic nature of the compound contributes to its unique chemical and physical properties. The spatial arrangement of functional groups creates distinct regions of electron density and potential interaction sites for hydrogen bonding, which can influence both its reactivity and its ability to interact with biological targets .

Functional Groups

Several key functional groups within Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride contribute to its chemical behavior:

  • Lactone Functionality: The 1-one component incorporates a lactone group (cyclic ester) within the furanone ring, which contributes to the compound's polarity and provides a potential site for nucleophilic attack .

  • Pyridine Ring: The six-membered pyridine component contains a nitrogen atom that can participate in various interactions, including hydrogen bonding and coordination with metal ions .

  • Piperidine Ring: This six-membered nitrogen-containing ring introduces a basic center that is protonated in the hydrochloride salt form. The protonated nitrogen enhances water solubility and may influence the compound's ability to interact with biological targets .

  • Hydrochloride Salt: The protonation of the piperidine nitrogen and formation of the hydrochloride salt significantly affects the compound's physicochemical properties, particularly its solubility in aqueous media and stability during storage .

These functional groups collectively determine the reactivity profile, solubility characteristics, and potential binding interactions of the compound in various chemical and biological contexts.

Related Compounds

Parent Compound

The parent compound of Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride is 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS: 759452-96-5, PubChem CID: 23084933) . This free base form shares the same core structure but lacks the hydrochloride counterion. The parent compound has a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .

The free base form likely exhibits different physicochemical properties compared to the hydrochloride salt, particularly with respect to solubility in various solvents, crystal structure, and stability. These differences can significantly impact the handling, formulation, and biological testing of these compounds .

Structural Analogs

Several structural analogs related to Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride appear in the chemical literature and commercial catalogs:

  • tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate (CAS: 1017599-05-1): This analog features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which significantly alters its chemical reactivity and physical properties .

  • 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS: 759452-96-5): This derivative includes a benzyl group on the piperidine nitrogen, which introduces additional hydrophobicity and potential for π-π interactions in biological systems.

  • 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one (CAS: 781609-42-5): This isomeric compound features a different arrangement of the spiro connection and the lactone functionality, potentially leading to distinct three-dimensional conformations and biological activities .

These structural analogs, along with the parent compound, form a family of related spirocyclic molecules that could be collectively studied to establish structure-activity relationships and identify optimal structures for specific applications.

SupplierCatalog NumberPurityPack SizeSource
CymitQuimicaIN-DA00E6TU95+%Undefined
Acros PharmatechPRD125495.00%+250mg
Ambeed (via VWR)A29515295%100mg, 250mg

These commercial sources provide researchers with access to the compound for various research applications. The typical purity level of ≥95% is sufficient for most research purposes, including use as an analytical standard or as a starting material for further chemical transformations .

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